molecular formula C8H7N3O3 B11821066 3-Amino-5-methoxy-4-nitrobenzonitrile

3-Amino-5-methoxy-4-nitrobenzonitrile

Cat. No.: B11821066
M. Wt: 193.16 g/mol
InChI Key: UVJDDCLFXFCPBX-UHFFFAOYSA-N
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Description

3-Amino-5-methoxy-4-nitrobenzonitrile is an organic compound with the molecular formula C8H7N3O3 It is a derivative of benzonitrile, characterized by the presence of amino, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methoxy-4-nitrobenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of 3-Amino-5-methoxybenzonitrile, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is conducted under controlled conditions to manage the exothermic nature of the nitration process. Post-reaction, the product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methoxy-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, amino derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

3-Amino-5-methoxy-4-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxy-4-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and methoxy groups contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methoxybenzonitrile
  • 3-Amino-5-nitrobenzonitrile
  • 4-Amino-3-methoxybenzonitrile

Uniqueness

3-Amino-5-methoxy-4-nitrobenzonitrile is unique due to the combination of its functional groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-5-methoxy-4-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7-3-5(4-9)2-6(10)8(7)11(12)13/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJDDCLFXFCPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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